molecular formula C9H20N2O B3012155 [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol CAS No. 1249116-36-6

[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol

Cat. No. B3012155
CAS RN: 1249116-36-6
M. Wt: 172.272
InChI Key: KVKGILOIRYSBOH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol” consists of a pyrrolidine ring attached to a four-carbon chain (butyl) with an amino group at one end and a methanol group at the other. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol was synthesized and characterized in the development of a new Schiff base complex involving Zn(II) ions, indicating its potential role in coordination chemistry and complex formation (Rezaeivala, 2017).

Catalysis and Carbon Dioxide Reduction

  • The compound's derivatives, such as substituted pyridiniums, were explored for their efficacy in catalyzing the electrochemical reduction of carbon dioxide to methanol, demonstrating its relevance in environmental and energy-related research (Cole et al., 2015).

Photoinduced Additions

  • This compound-related compounds have been used in photoinduced additions, such as the addition of methanol to specific pyrrolidin-2-ones, highlighting its use in photochemistry and organic synthesis (Drew et al., 1999).

Organocatalysis

  • Derivatives of this compound were synthesized and applied as organocatalysts in asymmetric Michael and Mannich reactions, showing its utility in developing new synthetic methodologies (Reyes-Rangel et al., 2016).

Ligands in Metal-Catalyzed Reactions

  • The compound and its variants were synthesized with potential applications as ligands in metal-catalyzed reactions, indicating its significance in catalysis and organometallic chemistry (Russo et al., 2013).

DNA Binding Studies

  • It was also utilized in the synthesis of pyrrolidine carbamate nucleic acids, which involved DNA binding studies, showing its application in bioorganic chemistry and nucleic acid research (Meena & Kumar, 2003).

Safety and Hazards

“[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol” is classified as dangerous according to its safety information . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

[1-(4-aminobutyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-5-1-2-6-11-7-3-4-9(11)8-12/h9,12H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKGILOIRYSBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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